molecular formula C21H20ClN5O3S B2548650 (4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851969-49-8

(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2548650
CAS No.: 851969-49-8
M. Wt: 457.93
InChI Key: TUVSBOHFBQPMMA-UHFFFAOYSA-N
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Description

The compound (4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone features a complex heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazole core, a 3-chlorophenyl group, a piperazine linker, and a furan-2-yl methanone moiety. Key structural attributes include:

  • Thiazolo-triazole scaffold: Known for its role in modulating biological activity, particularly in neuroprotective and antimicrobial contexts .
  • Piperazine moiety: Facilitates conformational flexibility and interaction with biological targets .
  • Furan-2-yl methanone: Contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

[4-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-2-5-15(22)12-14)25-7-9-26(10-8-25)19(28)16-6-3-11-30-16/h2-6,11-12,17,29H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSBOHFBQPMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Structural Overview

The compound features several key structural components:

  • A piperazine ring , known for its versatility in medicinal chemistry.
  • A triazole-thiazole moiety , which contributes to its biological activities.
  • A furan ring , which is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazole and thiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.4Induction of apoptosis and cell cycle arrest
A549 (Lung)6.8Inhibition of proliferation and migration
HCT116 (Colon)4.5Modulation of signaling pathways (e.g., MAPK)

The compound has shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. Additionally, it inhibits the proliferation of tumor cells by interfering with the cell cycle, particularly at the G1/S transition phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds have demonstrated activity against a range of pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

The antimicrobial activity is hypothesized to arise from the disruption of microbial cell membranes and interference with nucleic acid synthesis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The presence of thiazole and triazole groups enhances interactions with various enzymes involved in cancer progression and microbial survival.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Targeting Signaling Pathways: It appears to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Studies

A recent study evaluated the effectiveness of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with a placebo. The study also highlighted minimal toxicity to normal tissues, suggesting a favorable safety profile for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to (4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity due to their ability to inhibit bacterial growth and combat fungal infections. A study highlighted the synthesis of thiazole derivatives that demonstrated potent antimicrobial effects against various pathogens .

Anticancer Properties

The thiazole and triazole moieties present in the compound are known for their anticancer activities. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death. For example, studies have shown that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines, making them promising candidates for further development in cancer therapeutics .

Neuropharmacological Effects

Compounds containing piperazine rings are often investigated for their neuropharmacological effects. They have been associated with anxiolytic and antidepressant activities. The incorporation of furan and thiazole groups may enhance these properties by interacting with neurotransmitter systems in the brain. Experimental studies have suggested that such compounds can modulate serotonin and dopamine receptors, leading to potential therapeutic applications in treating mood disorders .

Pesticide Development

The structural components of this compound suggest its potential as a pesticide or herbicide. Research chemicals derived from similar frameworks have been utilized to develop effective agricultural products that target specific pests while minimizing environmental impact. The use of nitrogen-containing heterocycles in pesticide formulations has been shown to enhance efficacy against a range of agricultural pests .

Plant Growth Regulators

There is also potential for this compound to act as a plant growth regulator. Compounds with furan and thiazole structures have shown promise in promoting plant growth by influencing hormonal pathways and enhancing stress resistance in plants. This application could lead to more sustainable agricultural practices by improving crop yields without relying heavily on synthetic fertilizers .

Drug Delivery Systems

The unique chemical structure of this compound may also be explored for its role in drug delivery systems. Nanoparticles functionalized with similar compounds can improve the solubility and bioavailability of poorly soluble drugs. Recent advancements in nanotechnology highlight the potential for such compounds to facilitate targeted drug delivery, enhancing therapeutic outcomes .

Computational Chemistry

In computational chemistry, this compound can serve as a model for studying molecular interactions and predicting biological activity through molecular docking studies. Researchers utilize computational methods to simulate how such compounds interact with biological targets, aiding in the design of new drugs with improved efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name/ID Core Structure Substituents/R-Groups Biological Activity/Notes Reference
Target Compound Thiazolo-triazole + piperazine 3-ClPh, furan-2-yl methanone Hypothesized neuroprotective -
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo-triazol-6-ol Thiazolo-triazole + piperazine 3-ClPh, 4-ethoxy-3-MeOPh Synthetic intermediate
Compounds 4 & 5 () Thiazole + triazole + pyrazole 4-ClPh/4-FPh, 4-FPh triazole Isostructural, high crystallinity
Nitrofuryl heteroaryl derivatives () Nitrofuran + aryl groups Nitroimidazole vs. nitrofuryl Antimycobacterial activity
Aglaithioduline () Phytocompound ~70% similarity to SAHA (HDAC8) Epigenetic modulation
Key Observations:
  • Substituent Impact : The 3-chlorophenyl group in the target compound contrasts with 4-fluorophenyl/4-chlorophenyl groups in analogs (e.g., ’s compounds 4 and 5), which exhibit isostructural packing but differ in halogen positioning .
  • Piperazine Linkers : Piperazine-containing analogs (e.g., ) demonstrate that substituents like ethoxy or methoxy groups on aryl rings influence solubility and binding .
  • Heterocyclic Cores : The thiazolo-triazole scaffold is shared with neuroprotective agents (), whereas nitrofuryl derivatives () highlight how ring systems (e.g., furan vs. imidazole) affect antimicrobial activity .

Methodological Approaches to Similarity Assessment

  • Tanimoto Coefficient : Used to quantify similarity between the target compound and analogs like aglaithioduline (~70% similarity to SAHA) .
  • Molecular Fingerprints : MACCS and Morgan fingerprints () enable ligand-based virtual screening by encoding structural features such as the thiazolo-triazole core .
  • Cross-Reactivity: Immunoassay studies () suggest that even minor structural variations (e.g., Cl vs. F substituents) can alter antibody binding, emphasizing the need for precise SAR analysis .

Research Findings and Implications

  • Activity Cliffs : While structural similarity often predicts analogous bioactivity (), exceptions like "activity cliffs" (e.g., nitroimidazole vs. nitrofuryl derivatives in ) underscore the need for empirical validation .
  • Synthetic Feasibility : The target compound’s synthesis may leverage methods from , such as heterocyclic coupling in PEG-400 media, though its hydroxy group necessitates protective strategies .
  • Epigenetic Modulation : Aglaithioduline’s similarity to SAHA () suggests that the target compound’s triazole moiety could be explored for histone deacetylase (HDAC) inhibition .

Q & A

Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • In Vitro : Use Caco-2 cells for permeability studies and human liver microsomes for metabolic stability. Monitor CYP450 inhibition (e.g., CYP3A4) .
  • In Vivo : Rodent models to assess oral bioavailability and tissue distribution. Prioritize compounds with >30% bioavailability and low plasma protein binding .

Q. How to integrate computational and experimental data for mechanistic insights?

  • Workflow :

Perform DFT calculations to map electron density in the thiazolo-triazole ring.

Compare with X-ray crystallography to validate bond lengths/angles .

Correlate electrostatic potential surfaces with reactivity in nucleophilic substitutions .

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